molecular formula C11H18Cl2N2 B593689 N-phenylpiperidin-4-amine dihydrochloride CAS No. 99918-43-1

N-phenylpiperidin-4-amine dihydrochloride

Cat. No.: B593689
CAS No.: 99918-43-1
M. Wt: 249.18 g/mol
InChI Key: CNUNDCRNMZQPFD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry Research

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units in modern organic and medicinal chemistry. chemicalbook.comnih.gov Piperidine derivatives are integral to a vast number of pharmaceuticals, natural alkaloids, and agrochemicals, owing to the scaffold's unique conformational flexibility and its ability to engage in potent interactions with biological targets. researchgate.netnih.gov The piperidine skeleton can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The versatility of the piperidine ring is demonstrated by its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. chemicalbook.comnih.gov Beyond pharmaceuticals, piperidine-based polymers are being investigated for advanced materials applications, such as in high-temperature proton exchange membranes for fuel cells, where their thermal stability and proton affinity are advantageous. news-medical.netacs.org The development of efficient and novel synthetic methods to create substituted piperidines remains a highly active area of research, reflecting the enduring importance of this heterocyclic system. nih.govnih.gov

Historical Context of N-phenylpiperidin-4-amine in Chemical Synthesis Development

The history of N-phenylpiperidin-4-amine is closely tied to the rise of synthetic opioid research in the mid-20th century. Its prominence grew significantly with the work of Dr. Paul Janssen, who synthesized the potent analgesic fentanyl in 1959. The core of the fentanyl molecule is the 4-anilinopiperidine structure, for which N-phenylpiperidin-4-amine is a key precursor. This relationship cemented the compound's importance as a critical building block in the synthesis of numerous fentanyl analogues.

The primary synthetic route to N-phenylpiperidin-4-amine involves the reductive amination of 1-Boc-4-piperidone (B14923) with aniline (B41778), followed by the removal of the Boc protecting group under acidic conditions. caymanchem.com This straightforward synthesis makes it an accessible intermediate for further chemical elaboration. Due to its role in the synthesis of controlled substances, N-phenylpiperidin-4-amine and its derivatives, including its halides and salts, have become subject to regulatory control in various jurisdictions to prevent their diversion for illicit manufacturing.

Current Research Gaps and Future Academic Opportunities Pertaining to N-phenylpiperidin-4-amine Dihydrochloride (B599025)

Despite its established role, significant research gaps and opportunities exist for N-phenylpiperidin-4-amine dihydrochloride and related structures. A major challenge in contemporary chemistry is the efficient and selective functionalization of saturated heterocycles like piperidine.

Future academic opportunities lie in the following areas:

Novel Synthetic Methodologies: There is a growing need for more efficient, cost-effective, and environmentally benign methods for synthesizing highly substituted piperidines. Recent breakthroughs, such as combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, offer a streamlined, modular approach to creating complex 3D piperidine structures, reducing multi-step syntheses to just a few operations. news-medical.net

Direct C-H Functionalization: A key research frontier is the development of catalysts and methods for the direct and site-selective functionalization of the piperidine ring's C-H bonds. nih.gov Overcoming the intrinsic reactivity challenges of piperazines, which are structurally similar, could provide insights applicable to piperidines. nih.gov New catalyst systems are needed to avoid side reactions and control regioselectivity, opening pathways to novel analogues that are currently difficult to access. nih.govnih.gov

Exploration of New Applications: While its role in medicinal chemistry is well-documented, the potential of N-phenylpiperidin-4-amine and its derivatives in materials science is an emerging field. For instance, the incorporation of piperidine-based structures into polymers for applications like high-temperature fuel cells is a promising area for future investigation. acs.org

Analytical Characterization: As N-phenylpiperidin-4-amine is a known impurity in some pharmaceutical preparations, developing more sensitive and robust analytical methods for its detection and quantification remains an important area of research for quality control and forensic analysis.

Addressing these research gaps will enable the synthesis of new chemical entities with potentially enhanced properties and unlock new applications for this versatile chemical scaffold.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₈Cl₂N₂ nih.gov
Molecular Weight 249.18 g/mol nih.gov
IUPAC Name N-phenylpiperidin-4-amine;dihydrochloride nih.gov
CAS Number 99918-43-1 nih.gov
Canonical SMILES C1CNCCC1NC2=CC=CC=C2.Cl.Cl nih.gov
Physical Form Crystalline solid / Powder caymanchem.comsigmaaldrich.com

Spectral Data Summary for N-phenylpiperidin-4-amine

Technique Description Source
¹H & ¹³C NMR Confirms the chemical structure, with characteristic peaks for piperidine and aromatic protons.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for N-H and aromatic C=C bonds. The NIST Chemistry WebBook provides reference spectra. nist.gov
Mass Spectrometry (MS) Confirms the molecular weight of the parent compound. The NIST Chemistry WebBook provides reference spectra for the free base. nist.gov
UV Absorption Maximum absorption (λmax) observed at 246 and 293 nm. caymanchem.com

Properties

IUPAC Name

N-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNDCRNMZQPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672565
Record name N-Phenylpiperidin-4-amine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99918-43-1
Record name N-Phenylpiperidin-4-amine dihydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID60672565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-4-amine dihydrochloride
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Synthetic Methodologies for N Phenylpiperidin 4 Amine Dihydrochloride

Retrosynthetic Analysis of N-phenylpiperidin-4-amine Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For the N-phenylpiperidin-4-amine core, the primary disconnection points are the carbon-nitrogen bonds.

A logical retrosynthetic approach involves two key disconnections:

C4-N Bond Disconnection: The bond between the piperidine (B6355638) ring's C4 position and the aniline (B41778) nitrogen is a prime candidate for disconnection. This break corresponds to a reductive amination reaction in the forward synthesis. This disconnection simplifies the target molecule into two key precursors: a 4-piperidone (B1582916) derivative and aniline. The 4-piperidone is often protected at the nitrogen atom, for instance with a tert-butoxycarbonyl (Boc) group, leading to precursors like 1-Boc-4-piperidone (B14923). chemicalbook.com

N1-Phenyl Bond Disconnection: While less common for this specific target, an alternative disconnection is the bond between the piperidine nitrogen (N1) and the phenyl group. This would suggest a synthesis involving the alkylation of a pre-formed 4-aminopiperidine (B84694) derivative.

This analysis highlights that the most direct synthetic strategies will likely revolve around the formation of the C4-N bond via reductive amination of a suitable piperidone precursor.

Classical Synthetic Routes to N-phenylpiperidin-4-amine and its Precursors

The traditional synthesis of N-phenylpiperidin-4-amine relies on well-established organic chemistry reactions. These methods are foundational and widely documented for their reliability in constructing the target molecule.

Reductive Amination Approaches to Piperidine Ring Formation

Reductive amination is the most prevalent and synthetically practical method for preparing N-phenylpiperidin-4-amine. smolecule.com This process involves two main steps: the formation of an imine or enamine intermediate from a ketone and an amine, followed by the reduction of this intermediate to form the final amine. masterorganicchemistry.comlibretexts.org

The general scheme involves the reaction of a 4-piperidone derivative with aniline. The reaction is typically performed in a one-pot procedure where the ketone, amine, and a mild reducing agent are combined. youtube.com

A common starting material is 1-Boc-4-piperidone, which reacts with aniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). chemicalbook.commasterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.comlibretexts.org The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) with a catalytic amount of acetic acid. chemicalbook.com

Reactant 1 Reactant 2 Reducing Agent Solvent/Conditions Product Reference
1-Boc-4-piperidoneAnilineNaBH(OAc)₃Acetic Acid, DCE, rt1-N-Boc-4-(Phenylamino)piperidine chemicalbook.com
Ketone/AldehydeAmineNaBH₃CNMildly acidic (pH ~5)Substituted Amine masterorganicchemistry.comyoutube.com
N-phenethyl-4-piperidoneAnilineRaney Ni, H₂Ethanol, 50-100 °CN-phenethyl-4-anilinopiperidine google.com

Alkylation Strategies for N-phenylpiperidin-4-amine Synthesis

Alkylation provides an alternative pathway to the target molecule or its precursors. These strategies can involve the alkylation of the piperidine nitrogen or the formation of the piperidone ring itself through cyclization.

One classical approach to forming the piperidone ring is the Dieckmann condensation of an amine diester, which is typically formed from an acrylate. sciencemadness.org However, direct N-alkylation of a pre-formed piperidine ring is more common. For instance, N-alkylation of piperidine can be achieved using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net While direct alkylation of amines can sometimes lead to over-alkylation, it can be controlled by slowly adding the alkylating agent. masterorganicchemistry.comresearchgate.net

In the context of precursors, the "Siegfried method" for fentanyl synthesis involves the N-alkylation of 4-piperidone to produce N-phenethyl-4-piperidone (NPP), a key intermediate. regulations.govfederalregister.gov Although 1-phenyl-4-piperidone has been reported to be difficult to alkylate at the C3 position, N-alkylation of the piperidone core remains a viable strategy for precursor synthesis. rsc.org

Multi-Step Synthetic Sequences Employing Protecting Group Chemistry

The synthesis of N-phenylpiperidin-4-amine dihydrochloride (B599025) often necessitates a multi-step approach where protecting groups are crucial for managing the reactivity of the amine functionalities. nih.gov The tert-butoxycarbonyl (Boc) group is a frequently used N-protecting group in this context due to its ease of installation and its stability under various reaction conditions, yet it can be readily removed under acidic conditions. smolecule.comnih.gov

A typical multi-step synthesis proceeds as follows:

Protection: A suitable piperidone, such as 4-piperidone, is protected on the nitrogen atom.

Reductive Amination: The protected piperidone, commonly N-(tert-butoxycarbonyl)-4-piperidone (1-Boc-4-piperidone), undergoes reductive amination with aniline. smolecule.com This step yields 1-N-Boc-4-(phenylamino)piperidine. chemicalbook.com

Deprotection: The Boc group is removed from the piperidine nitrogen. This is typically achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). chemicalbook.com This step yields the free base, N-phenylpiperidin-4-amine.

Salt Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the stable N-phenylpiperidin-4-amine dihydrochloride salt. smolecule.com

This sequence highlights the strategic use of protecting groups to selectively functionalize the molecule and achieve the desired product with high purity.

Modern Advances and Optimization in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing piperidine derivatives, including the core structure of N-phenylpiperidin-4-amine.

Catalytic Approaches in Piperidine Derivative Synthesis

Modern synthetic chemistry has seen a surge in the use of metal-based catalysts to facilitate the construction of complex molecules like piperidines. nih.gov These catalytic systems offer pathways with high yields and stereoselectivity under milder conditions compared to classical methods. nih.gov

Hydrogenation of Pyridines: A fundamental route to the piperidine skeleton is the catalytic hydrogenation of pyridine (B92270) precursors. nih.govdtic.mil Various transition metal catalysts, including those based on nickel, rhodium, palladium, and platinum, are effective for this transformation. dtic.milgoogle.com

Rhodium-Catalyzed Asymmetric Synthesis: Significant advances have been made in the enantioselective synthesis of piperidines. For example, Rh-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with pyridine derivatives can produce substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding enantioenriched piperidines. nih.govacs.org

Gold and Palladium-Catalyzed Cyclizations: Gold(I) and Palladium catalysts have been employed for the oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov These methods allow for the difunctionalization of a double bond while simultaneously constructing the N-heterocycle. nih.gov

Organocatalysis: Piperidine itself and its derivatives can act as organocatalysts in reactions like the Knoevenagel-Michael condensation, demonstrating the dual role of the piperidine motif in synthesis. nih.gov

While many of these advanced catalytic methods are demonstrated on a broader class of piperidine derivatives, the principles can be applied to optimize the synthesis of the N-phenylpiperidin-4-amine core structure, potentially offering more efficient and selective routes to its precursors.

Stereoselective Synthesis Methodologies for Analogues

The generation of specific stereoisomers of N-phenylpiperidin-4-amine analogues is crucial for investigating their structure-activity relationships in various chemical and biological contexts. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products.

One prominent method involves the diastereoselective reduction of chiral N-tert-butanesulfinimines. nih.gov This approach is particularly effective for creating sterically hindered chiral amines. The process begins with the formation of a ketimine from a suitable ketone precursor and a chiral sulfinamide, such as (R)-2-methylpropane-2-sulfinamide, often catalyzed by titanium(IV) ethoxide. nih.gov The subsequent diastereoselective reduction of the resulting sulfinyl ketimine can be achieved using a mild and selective reducing agent like a zirconocene (B1252598) hydride (Schwartz's reagent). nih.gov This method is valued for its operational simplicity and tolerance to various functional groups commonly found in medicinal chemistry. nih.gov Computational studies suggest the high degree of stereoselectivity arises from a half-chair transition state that minimizes steric interactions between the cyclopentadienyl (B1206354) ligand of the reagent and the aryl group of the substrate. nih.gov

Another strategy for introducing chirality is by coupling the 4-anilinopiperidine scaffold with chiral building blocks, such as amino acids. nih.gov For instance, enantiomerically pure amino acids (e.g., Glycine, Phenylalanine) can be activated as Fmoc-protected acid chlorides and reacted with a 4-anilinopiperidine derivative. nih.gov This creates a new chiral center and extends the molecule, allowing for the exploration of more complex chemical space. This method effectively merges the structural features of the piperidine core with the inherent chirality of natural or synthetic amino acids. nih.gov

Sustainable and Green Chemistry Considerations in N-phenylpiperidin-4-amine Synthesis

Modern synthetic chemistry places a growing emphasis on environmentally benign processes. In the context of N-phenylpiperidin-4-amine and its precursors, several green chemistry principles have been successfully applied to reduce environmental impact.

A significant advancement is the use of Deep Eutectic Solvents (DES) as an alternative to volatile organic compounds. researchgate.netasianpubs.org For the synthesis of piperidin-4-one derivatives, which are key precursors, a DES composed of glucose and urea (B33335) has been shown to be an inexpensive, biodegradable, and effective reaction medium. researchgate.netasianpubs.org This approach avoids the use of harmful organic pollutants, and the synthesis of various 2,6-diarylpiperidin-4-ones in a glucose-urea DES has been reported with good to excellent yields (68-82%). researchgate.netasianpubs.org The use of a DES derived from glucose and choline (B1196258) chloride has also been reported to produce excellent yields (85-90%) in an atom-economical pathway. researchgate.net

Another key green strategy is the implementation of one-pot reactions, which reduce waste, save energy, and improve efficiency by minimizing intermediate purification steps. The synthesis of N-phenethyl-4-anilinopiperidine, an analogue of the title compound, has been achieved via a one-pot reductive amination of N-phenethyl-4-piperidone and aniline using Raney Ni as a catalyst. google.com This method is noted for producing high yields and good product purity with few byproducts. google.com

Furthermore, the use of catalytic hydrogenation instead of stoichiometric reducing agents represents a greener approach. For example, the N-debenzylation of precursor molecules can be efficiently achieved using a Palladium-on-charcoal (Pd/C) catalyst with hydrogen gas. researchgate.net Catalytic processes have high atom economy and produce less waste compared to reactions that use stoichiometric metal hydrides.

Table 1: Yields of Piperidin-4-one Derivatives Using a Glucose-Urea Deep Eutectic Solvent

CompoundYield (%)
3-methyl-2,6-diphenyl piperidin-4-one82%
3,5-dimethyl-2,6-diphenylpiperidin-4-one78%
2,6-diphenylpiperidin-4-one75%
3,5-dimethylpiperidin-4-one72%
3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one70%
3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4one70%
Piperidin-4-one68%
Data sourced from ResearchGate. researchgate.netasianpubs.org

Optimization of Reaction Conditions and Yields for Research Scale Production

The efficient synthesis of N-phenylpiperidin-4-amine and its derivatives on a research scale hinges on the careful optimization of reaction parameters to maximize yield and purity.

A common synthetic route involves the reductive amination of a piperidone precursor. The reaction between 1-boc-4-piperidone and aniline, for example, can be carried out using sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloroethane (DCE) with acetic acid, affording the N-protected intermediate in high yield (e.g., 84%) before deprotection. chemicalbook.com

The optimization of catalytic N-debenzylation, a key step in synthesizing certain piperidine intermediates, has been studied in detail. researchgate.net An investigation into the debenzylation of an anilido-ester precursor revealed that reaction conditions significantly impact outcomes. While catalytic hydrogenation with 10% Pd/C was ineffective in neutral solvents like methanol (B129727) or ethanol, the addition of acetic acid dramatically improved the reaction rate. researchgate.net Optimal yields and purity (around 95% yield and 96-98% purity) were ultimately achieved in a water/acetic acid (H₂O/AcOH) mixture with hydrochloric acid (HCl), demonstrating that low pH in an aqueous medium is critical for minimizing side products. researchgate.net

The Strecker reaction, used to produce α-amino nitrile precursors, also benefits from optimization. For the synthesis of an anilino-nitrile from 1-benzylpiperidin-4-one and aniline, various solvents were tested. researchgate.net A mixture of dichloromethane and acetic acid (CH₂Cl₂/AcOH) provided the best results, leading to nearly quantitative yields of the desired nitrile intermediate, which can then be further transformed. researchgate.net The choice of catalyst and solvent is paramount; studies have shown that amine-based catalysts can sometimes produce higher yields than inorganic catalysts in similar transformations. researchgate.net

Table 2: Optimization of N-Debenzylation Conditions for an Anilido-Ester Precursor

EntryConditions (Catalyst, Solvents, Temp., Pressure, Time)Yield (%)Purity (%)
1100 wt% 10% Pd-C; HCO₂NH₄, MeOH; 20°C, 1 atm, 24h10-15-
250-100 wt% 10% Pd-C; H₂, MeOH or EtOH or EtOAc; 20-50°C, 4-5 atm, 5h0-
310 wt% 10% Pd-C; H₂, MeOH/AcOH (99:1); 20°C, 3-4 atm, 24h80-9085
410 wt% 10% Pd-C; H₂, AcOH(glac.); 20°C, 3-4 atm, 4-6h>9090
510 wt% 10% Pd-C; H₂, AcOH/H₂O (4:6), ~500 mol% HCl; 20°C, 3-4 atm, 3-4h~9596-98
Data adapted from ResearchGate. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Phenylpiperidin 4 Amine Dihydrochloride

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For N-phenylpiperidin-4-amine dihydrochloride (B599025), both 1D and 2D NMR experiments are essential for a complete assignment of proton and carbon signals and for confirming the compound's constitution. As a dihydrochloride salt, the protonation of both the piperidine (B6355638) and aniline (B41778) nitrogens significantly influences the chemical shifts compared to its free base form.

High-Resolution 1H NMR and 13C NMR Data Interpretation for Connectivity

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum shows distinct signals for the aromatic and piperidinyl protons. The protons on the phenyl ring typically appear in the range of δ 6.8–7.4 ppm. Due to protonation, the protons on the piperidine ring, particularly those adjacent (alpha) to the nitrogen atom, are shifted downfield. The N-H protons of the two ammonium (B1175870) centers would appear as broad signals, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon spectrum complements the proton data. It shows characteristic signals for the aromatic carbons and the aliphatic carbons of the piperidine ring. The carbon atoms directly bonded to nitrogen atoms (C4 and the ipso-carbon of the phenyl group) are particularly informative for confirming the structure.

Table 1: Representative ¹H and ¹³C NMR Data for N-phenylpiperidin-4-amine Dihydrochloride (in D₂O) Note: This is representative data based on chemical principles, as detailed experimental data is not publicly available.

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Phenyl C1'---~144.0
Phenyl C2', C6'~7.25d2H~129.5
Phenyl C3', C5'~6.90t2H~122.0
Phenyl C4'~7.00t1H~124.0
Piperidine C2, C6 (axial)~3.10q2H~43.5
Piperidine C2, C6 (eq)~3.65d2H~43.5
Piperidine C3, C5 (axial)~2.05q2H~29.0
Piperidine C3, C5 (eq)~2.35d2H~29.0
Piperidine C4~3.80tt1H~51.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Analysis

While 1D NMR suggests the core structure, 2D NMR experiments are required to unambiguously assign signals and understand through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent protons on the phenyl ring (e.g., H2'/H3') and within the piperidine ring spin system (e.g., H2/H3 and H3/H4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the phenyl and piperidine moieties. It shows correlations between protons and carbons over two or three bonds. A key correlation would be from the C4-H proton of the piperidine ring to the ipso-carbon (C1') of the phenyl ring, confirming the N-phenyl linkage at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information on the spatial proximity of protons. It would be instrumental in confirming the chair conformation of the piperidine ring and the relative orientation of the substituents (e.g., axial vs. equatorial positions of the phenylamino (B1219803) group).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

The IR spectrum of the free base shows characteristic peaks for N-H stretching around 3300 cm⁻¹ and aromatic C=C stretching near 1600 cm⁻¹. nist.gov For the dihydrochloride salt, the spectrum is dominated by features indicative of ammonium salt formation. A vendor's certificate of analysis confirms that the IR spectrum is consistent with the structure of the dihydrochloride salt. caymanchem.com

Table 2: Key IR Absorption Bands for this compound Note: This is representative data based on known functional group frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2700Strong, BroadN⁺-H stretching vibrations from piperidinium (B107235) and anilinium moieties
~3050MediumAromatic C-H stretching
~2950, ~2860MediumAliphatic C-H stretching (piperidine ring)
~1600, ~1580StrongAromatic C=C ring stretching
~1520StrongN-H bending
~750, ~690StrongC-H out-of-plane bending (monosubstituted benzene)

Raman spectroscopy would provide complementary information, with strong signals expected for the symmetric vibrations of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable method.

In positive ion mode, the spectrum would show a prominent peak for the protonated free base ([M+H]⁺). Low-resolution mass spectrometry data confirms a molecular ion peak corresponding to the free base at an m/z of approximately 177. caymanchem.comnist.gov HRMS would provide the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₇N₂⁺).

Table 3: Plausible HRMS Fragmentation Data for N-phenylpiperidin-4-amine ([M+H]⁺) Note: This is representative data based on common fragmentation pathways for similar structures.

m/z (Calculated)FormulaPlausible Fragment Structure/Origin
177.1392C₁₁H₁₇N₂⁺[M+H]⁺ (Protonated molecular ion)
160.1126C₁₁H₁₄N⁺Loss of NH₃
93.0578C₆H₇N⁺Aniline fragment
84.0813C₅H₁₀N⁺Piperidine ring fragment after cleavage

The fragmentation pathway provides valuable structural confirmation. The cleavage of the C4-N bond is a likely pathway, leading to the detection of fragments corresponding to aniline and the piperidine ring.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While specific crystallographic data for this compound is not publicly available, such an analysis would be expected to confirm several key features.

The analysis would show the piperidine ring adopting a stable chair conformation. Crucially, it would reveal the extensive hydrogen-bonding network that defines the crystal packing. The two protonated nitrogen centers—the secondary anilinium (Ar-NH₂⁺-) and the tertiary piperidinium (-NH₂⁺-)—would act as hydrogen bond donors to the two chloride counter-ions. This network of N-H···Cl⁻ interactions would be the primary force governing the supramolecular assembly in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound Note: This table presents plausible, representative data for illustrative purposes.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~98.5
Z (molecules/unit cell)4
Key InteractionsN-H···Cl⁻ hydrogen bonds

Chiroptical Spectroscopy and Chiral Chromatography for Enantiomeric Purity Assessment in Related Compounds

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and techniques like chiroptical spectroscopy (e.g., circular dichroism) are not applicable for its own purity assessment.

However, this analytical consideration is critically important for many of its derivatives, particularly within the 4-anilinopiperidine class of opioid analgesics like fentanyl. nih.gov Substitution on either the piperidine ring or the N-acyl group can create chiral centers, leading to enantiomers that may exhibit significantly different pharmacological and toxicological profiles.

For these related chiral compounds, enantiomeric purity is a crucial quality attribute. It is typically assessed using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers that can be separated on a standard achiral column. unige.ch These methods are essential for controlling the stereochemical integrity of pharmacologically active 4-anilinopiperidine derivatives.

Computational Chemistry and Theoretical Investigations of N Phenylpiperidin 4 Amine Dihydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. For N-phenylpiperidin-4-amine dihydrochloride (B599025), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide optimized molecular geometry, vibrational frequencies, and a wealth of electronic properties. nih.gov Such calculations are foundational for the subsequent analyses of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov

A low HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For N-phenylpiperidin-4-amine, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the nitrogen atom and the phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the piperidinium (B107235) and phenyl rings, indicating potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Piperidine (B6355638) Derivative

Parameter Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Note: This data is illustrative and based on typical values for similar aromatic amine-containing heterocyclic compounds. Specific values for N-phenylpiperidin-4-amine dihydrochloride would require dedicated DFT calculations.

The analysis of the HOMO and LUMO compositions can predict the most probable sites for metabolic reactions or for designing new synthetic pathways.

The electrostatic potential (ESP) surface, also known as a molecular electrostatic potential (MEP) map, is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netchemrxiv.orglibretexts.org The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Phenylpiperidine Scaffold

Atom Mulliken Charge (a.u.)
Aniline Nitrogen -0.65
Piperidine Nitrogen (protonated) -0.40
Phenyl Ring Carbons (average) -0.10 to 0.10
Protons on Piperidine Nitrogen +0.45

Note: This data is illustrative. Actual charge distribution would be influenced by the dihydrochloride form and the specific conformation.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of flexible molecules like N-phenylpiperidin-4-amine are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations and the energy barriers between them.

Molecular mechanics (MM) methods, using force fields such as MMFF94 or AMBER, are well-suited for rapidly exploring the conformational space of larger molecules. By systematically rotating the rotatable bonds (e.g., the C-N bond connecting the phenyl and piperidine rings), a potential energy surface can be generated, revealing the low-energy conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time at a given temperature. nih.gov An MD simulation of this compound in a solvent like water would show how the molecule samples different conformations and how it interacts with the surrounding solvent molecules. This can reveal the most populated conformational states and the flexibility of different parts of the molecule. For instance, the piperidine ring can exist in chair, boat, or twist-boat conformations, with the chair conformation typically being the most stable. The orientation of the phenyl group relative to the piperidine ring (axial vs. equatorial) is another key conformational feature that would be elucidated.

Reaction Mechanism Studies Pertaining to N-phenylpiperidin-4-amine Synthesis and Chemical Reactivity

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the synthesis of N-phenylpiperidin-4-amine. One common synthetic route involves the reductive amination of a 4-piperidone (B1582916) derivative with aniline. chemicalbook.com

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For the reductive amination synthesis, DFT calculations can be used to model the key steps, such as the formation of the iminium ion intermediate and its subsequent reduction.

The transition state (TS) is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for a particular reaction step can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity. For instance, comparing the activation energies for the formation of different potential byproducts can explain the observed product distribution. diva-portal.org

Table 3: Illustrative Calculated Activation Energies for a Reductive Amination Step

Reaction Step Activation Energy (kcal/mol)
Imine formation 15-20
Iminium ion formation 5-10
Hydride reduction of iminium ion 8-12

Note: This data is illustrative of a multi-step organic reaction and does not represent specific calculated values for the synthesis of N-phenylpiperidin-4-amine.

Structure-Reactivity Relationships (SRR) of N-phenylpiperidin-4-amine and its Chemical Modifications

The structure of N-phenylpiperidin-4-amine, a core scaffold in various chemical entities, provides a versatile platform for synthetic modifications to explore and modulate biological activity. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in understanding the intricate relationship between the molecular structure of N-phenylpiperidin-4-amine derivatives and their reactivity.

Research on a series of mono-substituted 4-phenylpiperidines and their analogs has revealed that the nature and position of substituents on the aromatic ring are critical in determining the biological response. nih.gov These studies often employ computational descriptors, calculated through methods like partial least squares (PLS) regression, to model the effects of structural properties on in vivo activity. nih.gov For instance, in studies of 4-phenylpiperidine (B165713) derivatives, the physicochemical characteristics of the aromatic substituent have been shown to be crucial for their interaction with biological targets. nih.gov

Modifications to the N-phenylpiperidin-4-amine scaffold can significantly influence its reactivity and interaction with target proteins. For example, the introduction of different functional groups can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and efficacy. The piperidine ring itself is a common feature in many biologically active compounds, and its substitution patterns are a key area of investigation in structure-activity relationship studies.

QSAR studies on related 4-phenylpiperidine derivatives have successfully established correlations between molecular descriptors and their biological activities. researchgate.net These models are valuable tools for predicting the activity of novel derivatives and for guiding the design of compounds with desired properties. The insights gained from these computational analyses provide a foundational understanding of the structure-reactivity relationships within this class of compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. niscpr.res.innih.gov

The prediction of NMR chemical shifts using computational methods typically involves the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. niscpr.res.in The choice of the DFT functional and basis set is crucial for the accuracy of the predicted spectra. niscpr.res.in For instance, studies on various organic molecules have shown that functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, can provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. niscpr.res.in Although a specific DFT study for this compound is not publicly available, the general methodology is well-established.

Publicly accessible databases like PubChem provide computed spectroscopic data for N-phenylpiperidin-4-amine. caymanchem.comnih.gov These predictions are generated using computational algorithms and offer a preliminary look at the expected spectral properties. For example, predicted collision cross section (CCS) values for different adducts of N-phenylpiperidin-4-amine are available, which are relevant for ion mobility mass spectrometry. nih.gov

Below is a table of predicted Collision Cross Section (CCS) values for N-phenylpiperidin-4-amine adducts, calculated using CCSbase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.13863138.8
[M+Na]⁺199.12057142.3
[M-H]⁻175.12407141.5
[M+NH₄]⁺194.16517155.8
[M+K]⁺215.09451138.6
[M+H-H₂O]⁺159.12861131.0
[M+HCOO]⁻221.12955158.1
[M+CH₃COO]⁻235.14520149.7
[M+Na-2H]⁻197.10602145.5
[M]⁺176.13080130.4
[M]⁻176.13190130.4
Data sourced from PubChemLite. nih.gov

Furthermore, experimental spectroscopic data from sources like the NIST WebBook, such as mass and IR spectra, can be compared with computationally predicted spectra to validate the theoretical models. mdpi.comcaymanchem.comnist.gov The IR spectrum of N-phenyl-4-piperidinamine, for example, provides information about its functional groups, which can be correlated with vibrational frequencies calculated using DFT. caymanchem.comnist.gov

The following table lists some of the computed properties for N-phenylpiperidin-4-amine available from the PubChem database. caymanchem.comnih.gov

PropertyValue
Molecular Weight176.26 g/mol
Monoisotopic Mass176.131348519 Da
XLogP3-AA2.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass176.131348519 Da
Topological Polar Surface Area27.2 Ų
Heavy Atom Count13
Formal Charge0
Complexity135
Data sourced from PubChem. caymanchem.comnih.gov

While detailed computational studies specifically on this compound are limited in publicly accessible literature, the established methodologies in computational spectroscopy provide a robust framework for predicting its spectral characteristics. These theoretical predictions, when combined with experimental data, are invaluable for the comprehensive structural analysis of the compound.

Chemical Reactivity and Derivatization Strategies for N Phenylpiperidin 4 Amine Dihydrochloride

Nucleophilic and Electrophilic Reactivity of N-phenylpiperidin-4-amine Amine and Phenyl Moieties

The chemical behavior of N-phenylpiperidin-4-amine is dictated by the nucleophilicity of its two distinct amine functionalities and the susceptibility of the phenyl ring to electrophilic attack. libretexts.orgmasterorganicchemistry.com The piperidine (B6355638) nitrogen and the exocyclic amino nitrogen both possess lone pairs of electrons, making them nucleophilic centers ready to react with a variety of electrophiles. libretexts.org Generally, secondary amines are more nucleophilic than primary amines, and both are significantly more nucleophilic than their alcohol or ether counterparts. libretexts.orgmasterorganicchemistry.com

The exocyclic secondary amine, being part of an aniline-like system, has its nucleophilicity somewhat attenuated due to the delocalization of the nitrogen's lone pair into the aromatic ring. Conversely, the piperidine nitrogen behaves as a typical secondary aliphatic amine, which is a strong nucleophile. This difference in reactivity can be exploited to achieve selective functionalization under carefully controlled reaction conditions.

Common electrophilic reagents that react with the amine groups include alkyl halides, acid halides, anhydrides, and sulfonyl chlorides. libretexts.org For instance, N-alkylation can occur at the more nucleophilic piperidine nitrogen.

The phenyl group, activated by the electron-donating amino substituent, is prone to electrophilic aromatic substitution reactions. The amino group directs incoming electrophiles primarily to the para and ortho positions of the phenyl ring. Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce various substituents onto the aromatic core, further diversifying the molecular structure.

Table 1: Reactivity of Functional Moieties in N-phenylpiperidin-4-amine

Functional MoietyType of ReactivityCommon Reactions
Piperidine NitrogenNucleophilicAlkylation, Acylation, Sulfonylation
Exocyclic AmineNucleophilicAcylation, Reaction with isocyanates/isothiocyanates
Phenyl RingElectrophilic Aromatic SubstitutionHalogenation, Nitration, Friedel-Crafts

Functional Group Transformations and Derivatizations of the Piperidine Ring System

The piperidine ring system of N-phenylpiperidin-4-amine is a prime target for functional group transformations and derivatizations, primarily at the ring nitrogen. The secondary amine of the piperidine is a versatile handle for introducing a wide variety of substituents, thereby modulating the physicochemical and biological properties of the resulting analogs.

One of the most common derivatization strategies is N-alkylation . This can be achieved through reductive amination of aldehydes or ketones in the presence of a reducing agent, or by direct alkylation with alkyl halides. researchgate.net For example, reaction with phenethyl bromide can introduce a phenethyl group onto the piperidine nitrogen.

Another key transformation is N-acylation , where the piperidine nitrogen reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in the synthesis of many biologically active compounds.

Furthermore, the piperidine nitrogen can undergo aza-Michael additions to α,β-unsaturated compounds, such as acrylonitrile (B1666552) or acrylates, to introduce carbon chains with terminal functional groups. researchgate.net These transformations allow for the elongation of the substituent at the 1-position of the piperidine ring and the introduction of functionalities like nitriles or esters, which can be further manipulated. researchgate.net

Table 2: Examples of Piperidine Ring Derivatization Reactions

Reaction TypeReagents and ConditionsProduct Type
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl piperidine
N-AlkylationAlkyl Halide (e.g., R-Br), BaseN-Alkyl piperidine
N-AcylationAcid Chloride/Anhydride (e.g., RCOCl)N-Acyl piperidine (Amide)
Aza-Michael Additionα,β-Unsaturated Ester/NitrileN-Propionitrile/Propionate piperidine

Synthesis of Novel N-phenylpiperidin-4-amine Analogs and Hybrid Chemical Structures

The structural framework of N-phenylpiperidin-4-amine serves as a valuable starting point for the synthesis of a wide range of novel analogs and hybrid molecules. By combining the derivatization strategies for the amine and phenyl moieties, complex structures with tailored properties can be constructed.

A common synthetic approach involves the initial modification of the piperidine nitrogen, followed by reactions at the exocyclic amine or the phenyl ring. For instance, after N-alkylation of the piperidine ring, the exocyclic aniline-type amine can be reacted with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives. chemicalbook.com

The synthesis of hybrid structures often involves linking the N-phenylpiperidin-4-amine scaffold to other pharmacophores or molecular entities. This can be achieved by first introducing a functional group that can participate in a coupling reaction. For example, a carboxylic acid functionality can be introduced onto a substituent at the piperidine nitrogen, which can then be coupled to another amine-containing molecule via amide bond formation.

The versatility of N-phenylpiperidin-4-amine as a building block is evident in its use in the synthesis of various heterocyclic systems. The inherent reactivity of its functional groups allows for its incorporation into more complex polycyclic structures through intramolecular cyclization reactions, although this is a less common strategy. The primary approach remains the stepwise functionalization to build novel analogs. mdpi.com

Table 3: Synthetic Pathways to N-phenylpiperidin-4-amine Analogs

Starting MaterialReaction SequenceFinal Product Class
N-phenylpiperidin-4-amine1. N-Alkylation with R¹-X2. Acylation with R²COClN-Alkyl, N'-Acyl-N-phenylpiperidin-4-amine
N-phenylpiperidin-4-amine1. Reaction with Isocyanate (R-NCO)4-(Phenylamino)piperidine-1-carboxamide derivative
N-phenylpiperidin-4-amine1. N-Alkylation with a bifunctional reagent2. Coupling with a second moleculeHybrid Molecule

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

When derivatizing a molecule with multiple reactive sites like N-phenylpiperidin-4-amine, controlling the regioselectivity of the reactions is crucial. The inherent differences in the nucleophilicity of the two amine groups provide a basis for regioselective transformations. The piperidine nitrogen is generally more nucleophilic and will preferentially react with electrophiles under kinetically controlled conditions. However, under thermodynamic control or with specific reagents, reaction at the exocyclic amine can be favored. The choice of solvent, temperature, and stoichiometry of reactants can influence the site of reaction.

Stereoselectivity becomes a consideration when new chiral centers are created during the derivatization process. For instance, if the substituents on the piperidine ring or its nitrogen create a chiral environment, subsequent reactions may proceed with some degree of diastereoselectivity. Hydrogenation of unsaturated piperidine derivatives, for example, often occurs from the less sterically hindered face of the molecule, leading to a specific stereoisomer. whiterose.ac.uk In the synthesis of piperidine derivatives, controlling the stereochemistry, such as achieving a specific cis or trans configuration between substituents on the piperidine ring, is often a key challenge. whiterose.ac.uk

Strategies for Overcoming Synthetic Challenges in Derivatization

Several challenges can arise during the derivatization of N-phenylpiperidin-4-amine, including controlling regioselectivity, preventing side reactions, and achieving desired stereochemical outcomes. A primary strategy to overcome these challenges is the use of protecting groups . For example, to selectively functionalize the phenyl ring without interference from the highly nucleophilic amine groups, both nitrogens can be protected. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines, as it can be readily removed under acidic conditions. chemicalbook.com

Another strategy involves the careful choice of reagents and reaction conditions . For instance, to favor reaction at the less nucleophilic exocyclic amine, one might first protonate the more basic piperidine nitrogen by using one equivalent of acid, effectively "protecting" it in situ. Alternatively, bulky electrophiles may react preferentially at the more sterically accessible exocyclic amine, depending on the specific conformation of the molecule.

To address stereoselectivity, chiral catalysts or auxiliaries can be employed to direct the formation of a specific enantiomer or diastereomer. Furthermore, purification techniques such as chromatography or crystallization are often necessary to separate desired isomers from reaction mixtures. The development of robust and selective synthetic methods is an ongoing area of research aimed at minimizing these challenges and improving the efficiency of synthesizing complex N-phenylpiperidin-4-amine derivatives. whiterose.ac.uk

Advanced Analytical Methodologies for N Phenylpiperidin 4 Amine Dihydrochloride in Chemical Systems

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for N-phenylpiperidin-4-amine dihydrochloride (B599025). A robust HPLC method is essential for determining the purity and for quantitative assay of the compound.

Research Findings: Method development for a basic compound like N-phenylpiperidin-4-amine typically employs reversed-phase chromatography. The selection of a suitable column and mobile phase is critical for achieving adequate retention and symmetrical peak shape. Given the compound's structure, which includes a phenyl group, UV detection is a viable approach, with expected absorbance maxima around 246 and 293 nm. caymanchem.com For compounds lacking a strong UV chromophore or for more universal quantitative analysis, Charged Aerosol Detection (CAD) can be employed. researchgate.net

A typical method would utilize a C18 or C8 stationary phase. researchgate.netresearchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netnih.gov Due to the basic nature of the amine, controlling the mobile phase pH is crucial to ensure the analyte is in a consistent ionic state, which prevents peak tailing. In some cases, an ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to improve the retention and peak shape of basic compounds on reversed-phase columns. researchgate.net Method validation would be performed according to International Conference on Harmonization (ICH) guidelines to ensure linearity, precision, accuracy, and specificity. researchgate.netsqu.edu.om

Table 1: Typical HPLC Parameters for Analysis of Piperidine-Containing Compounds

Parameter Typical Setting Purpose
Column Reversed-phase C18 or C8, 150 x 4.6 mm, 3.5-5 µm Provides hydrophobic stationary phase for retention. researchgate.netresearchgate.net
Mobile Phase Acetonitrile/Methanol and buffered aqueous solution (e.g., 0.1% HFBA) Elutes the compound from the column; buffer controls pH. researchgate.net
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex samples. researchgate.netnih.gov
Flow Rate 0.8 - 1.5 mL/min Controls the speed of the analysis and separation efficiency. researchgate.netgoogle.com
Column Temp. 30 - 40 °C Affects viscosity and can improve peak shape and reproducibility. researchgate.netgoogle.com
Detector UV at ~246 nm or CAD UV detection for chromophoric compounds; CAD for universal quantification. caymanchem.comresearchgate.net
Injection Vol. 5 - 20 µL Volume of sample introduced into the system. nih.govgoogle.com

Chiral HPLC for Enantiomeric Excess Determination in Related Compounds

While N-phenylpiperidin-4-amine itself is an achiral molecule, its derivatives or related compounds in a synthetic pathway may contain stereocenters. For these chiral compounds, determining the enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct biological activities.

Research Findings: Chiral HPLC is the predominant method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad chiral recognition capabilities across various separation modes (normal phase, reversed phase, and polar organic). windows.netmdpi.com

For amines that are difficult to resolve or lack a chromophore, pre-column derivatization is a common strategy. nih.gov The amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, derivatization with an achiral agent that introduces a chromophore can facilitate detection and enhance interaction with the CSP. nih.gov For instance, a method for estimating the enantiomeric impurity in (R)-piperidin-3-amine dihydrochloride involved pre-column derivatization with para-toluenesulfonyl chloride (PTSC) to introduce a UV-active group, followed by separation on a Chiralpak AD-H column. nih.gov The resolution between enantiomers is a key parameter in method development, with a value greater than 4.0 indicating excellent separation. nih.gov

Table 2: Example Chiral HPLC Conditions for Separation of Amine Enantiomers

Parameter Example Setting Application Context
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) Polysaccharide-based CSP for separating derivatized piperidine (B6355638) enantiomers. nih.gov
Mobile Phase 0.1% Diethylamine in Ethanol Polar organic mode, suitable for derivatized amines. nih.gov
Flow Rate 0.5 mL/min Optimized for resolution and analysis time. nih.gov
Detector UV at 228 nm Wavelength corresponding to the chromophore introduced by derivatization. nih.gov
Derivatization para-Toluene sulfonyl chloride (PTSC) Introduces a chromophore and aids in chiral recognition. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry for Purity Profiling and Impurity Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the separation and identification of volatile and thermally stable impurities. It offers high resolution and sensitivity, making it ideal for impurity profiling of pharmaceutical starting materials. thermofisher.com

Research Findings: For the analysis of N-phenylpiperidin-4-amine, which may have limited volatility in its salt form, the analysis would likely be performed on the free base. Derivatization may be employed to increase volatility and thermal stability. The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mmu.ac.uk Separation is achieved based on the differential partitioning of analytes between the carrier gas and the stationary phase.

A common stationary phase for general impurity profiling is a low-polarity 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS). mmu.ac.uknih.gov The GC oven is typically programmed to ramp up in temperature to elute compounds with a wide range of boiling points. thermofisher.com The MS detector is invaluable for structural elucidation. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be searched against spectral libraries for identification. thermofisher.commmu.ac.uk Positive Chemical Ionization (PCI) is a softer ionization technique that can be used to confirm the molecular weight of an impurity. thermofisher.com This combination allows for the confident identification and quantification of impurities, even at trace levels. researchgate.net

Table 3: General GC-MS Parameters for Impurity Profiling

Parameter Typical Setting Purpose
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film) Provides high-resolution separation for a wide range of analytes. thermofisher.commmu.ac.uk
Carrier Gas Helium at 1.0 - 1.5 mL/min Inert gas to carry analytes through the column. mmu.ac.uknih.gov
Inlet Temperature 250 - 280 °C Ensures rapid and complete vaporization of the sample. thermofisher.commmu.ac.uk
Oven Program e.g., 50 °C to 320 °C at 20 °C/min Separates compounds based on boiling point and column interaction. thermofisher.com
MS Ionization Electron Ionization (EI) and/or Positive Chemical Ionization (PCI) EI for fragmentation and library matching; PCI for molecular ion confirmation. thermofisher.com
Mass Range 50 - 750 amu Scan range to detect expected compound and potential impurities. thermofisher.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative or complement to HPLC. analyticaltoxicology.com It is particularly well-suited for the analysis of charged species like N-phenylpiperidin-4-amine dihydrochloride.

Research Findings: CE separations occur in a narrow-bore fused-silica capillary filled with a conductive buffer solution. colby.edu When a high voltage is applied, charged molecules migrate according to their charge-to-size ratio, and a bulk flow of the buffer, known as the electroosmotic flow (EOF), moves all species toward the detector. colby.edu This results in very high separation efficiencies (often exceeding 100,000 theoretical plates), short analysis times, and extremely low sample and reagent consumption. colby.edunih.gov

For N-phenylpiperidin-4-amine, which is a cationic species, Capillary Zone Electrophoresis (CZE) would be the primary mode of CE used. fiu.edu The separation would be conducted in a buffer system, such as phosphate, at a low pH to ensure the amine is fully protonated. fiu.edu Detection is commonly performed using a UV detector integrated into the CE instrument. analyticaltoxicology.com CE methods can be developed to provide orthogonal selectivity to HPLC, which is valuable in comprehensively assessing the purity of a compound. Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles, can simultaneously separate charged and neutral impurities. analyticaltoxicology.com

Table 4: Fundamental Capillary Electrophoresis (CZE) Setup

Parameter Typical Setting Purpose
Capillary Fused-silica, 25-75 µm inner diameter Provides the medium for electrophoretic separation. colby.edu
Background Electrolyte Phosphate or Borate buffer Carries the current and maintains a stable pH. fiu.edu
Voltage 15 - 30 kV Driving force for the separation of ions. colby.edu
Temperature 20 - 30 °C Controlled to ensure reproducible migration times.
Injection Hydrodynamic or Electrokinetic Introduces a small plug of sample into the capillary.
Detector UV/Vis (e.g., at 200 or 246 nm) Monitors the separated analytes as they pass the detection window. caymanchem.comanalyticaltoxicology.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive compounds. The N-phenylpiperidin-4-amine structure contains functionalities—the secondary amine and the aromatic ring—that are susceptible to electrochemical oxidation.

Research Findings: While specific electrochemical studies on this compound are not widely published, the principles of electroanalytical chemistry can be readily applied. Techniques such as cyclic voltammetry (CV) could be used to investigate the redox behavior of the molecule at the surface of a working electrode, such as a glassy carbon electrode (GCE). researchgate.net This would provide information on the oxidation potential and electrochemical reversibility of the compound.

For quantitative purposes, electrochemical detectors can be coupled with HPLC. Amperometric detection, where a constant potential is applied and the resulting current from the analyte's oxidation is measured, can provide detection limits that are often lower than those achieved with UV detection. researchgate.net Square wave anodic stripping voltammetry is another highly sensitive technique that involves a preconcentration step on the electrode surface followed by a rapid potential sweep to "strip" the analyte back into solution, generating a large, quantifiable current signal. researchgate.net These methods are particularly useful for detecting trace levels of the compound or its electroactive impurities.

Table 5: Hypothetical Electrochemical Analysis Setup

Component Description Purpose in Analysis
Working Electrode Glassy Carbon Electrode (GCE) or Boron-Doped Diamond Electrode Provides the surface at which the electrochemical oxidation of the analyte occurs. researchgate.net
Reference Electrode Ag/AgCl Provides a stable potential against which the working electrode potential is controlled.
Counter Electrode Platinum wire Completes the electrical circuit, allowing current to flow.
Electrolyte Supporting buffer solution (e.g., PBS) Provides conductivity and controls pH. mdpi.com
Technique Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) CV for characterization; DPV for sensitive quantitative measurement.

Development of Pre-Column Derivatization Techniques for Enhanced Detection in Analytical Applications

Pre-column derivatization is a chemical modification technique used to improve the analytical properties of a target compound prior to its analysis by HPLC or GC. thermofisher.com This is especially useful for compounds that exhibit poor detector response or chromatographic behavior.

Research Findings: For N-phenylpiperidin-4-amine, derivatization can be employed to enhance detection sensitivity. Since the molecule contains a secondary amine, it can be reacted with various labeling reagents. thermofisher.com Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl-Cl), which react with both primary and secondary amines to yield highly fluorescent derivatives. thermofisher.comsci-hub.box This allows for the use of a fluorescence detector, which can lower the limits of detection by several orders of magnitude compared to UV detection. researchgate.net The reaction conditions, such as temperature, time, and pH, must be optimized to ensure a complete and reproducible derivatization reaction. squ.edu.omresearchgate.net

In GC analysis, derivatization is used to increase the volatility and thermal stability of polar compounds by masking active hydrogens. While not always necessary for amines, it can improve peak shape and prevent analyte adsorption in the GC system. In a related context, the structural motif of N-phenyl-piperidine has itself been used as a derivatization agent; N-(4-aminophenyl)piperidine has been employed as a tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), demonstrating the versatility of this chemical class in analytical applications. nih.govnsf.gov

Table 6: Comparison of Common Derivatization Reagents for Amines

Reagent Target Group Detection Mode Advantages
Dansyl Chloride Primary & Secondary Amines Fluorescence, UV Stable derivatives, good sensitivity. sci-hub.box
FMOC-Cl Primary & Secondary Amines Fluorescence, UV Rapid reaction at room temp, high fluorescence quantum yield. thermofisher.com
o-Phthalaldehyde (OPA) Primary Amines (with thiol) Fluorescence Very rapid reaction, automated derivatization is possible. thermofisher.comsci-hub.box
Phenyl isothiocyanate (PITC) Primary & Secondary Amines UV Forms stable derivatives, suitable for amino acid analysis. sci-hub.box

Role of N Phenylpiperidin 4 Amine Dihydrochloride As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Nitrogen Heterocycles

The N-phenylpiperidin-4-amine dihydrochloride (B599025) framework is fundamental to the synthesis of a variety of complex nitrogen heterocycles. Nitrogen heterocycles are a cornerstone of medicinal chemistry, with over 85% of biologically active compounds containing a heterocyclic or heteroaromatic ring, many of which are nitrogen-based. nih.gov The piperidine (B6355638) moiety within N-phenylpiperidin-4-amine is a recurring feature in numerous approved drugs, making it a valuable starting point for drug discovery and development.

Chemists leverage the N-phenylpiperidin-4-amine scaffold to systematically introduce additional functional groups and build more elaborate heterocyclic structures. This adaptability has been demonstrated in the development of inhibitors for various biological targets. For instance, the scaffold has been instrumental in creating inhibitors of the hepatitis C virus (HCV) and entry inhibitors for the influenza A virus. The intramolecular aza-Michael reaction is one of the key synthetic strategies employed to create nitrogen heterocycles, offering a direct and atom-economical pathway to these important structures. ajol.info

Integration into Multi-Step Synthetic Routes for Chemical Scaffolds

The utility of N-phenylpiperidin-4-amine dihydrochloride extends to its integration into multi-step synthetic pathways to generate diverse chemical scaffolds. A chemical scaffold acts as a foundational structure upon which a variety of substituents can be placed, leading to libraries of compounds for screening in drug discovery. nih.gov The 1,4-benzodiazepine (B1214927) scaffold, for example, is a privileged structure in medicinal chemistry, and compounds like N-phenylpiperidin-4-amine provide the necessary amine functionality to participate in the complex reaction sequences required for its synthesis. nih.gov

A well-documented synthetic route that highlights its role as a building block begins with the reductive amination of aniline (B41778) with 1-N-Boc-4-piperidone. chemicalbook.com This initial step is followed by the deprotection of the Boc group under acidic conditions to yield N-phenylpiperidin-4-amine. chemicalbook.com This amine is then available for a variety of subsequent reactions to build the final, more complex scaffold. chemicalbook.com This stepwise approach allows for the controlled and systematic construction of molecules with desired chemical properties.

Table 1: Example of a Multi-Step Synthesis Involving N-phenylpiperidin-4-amine

Step Reactants Reagents/Conditions Product Reference
1 Aniline, 1-N-Boc-4-piperidone NaBH(OAc)₃, Acetic Acid, Dichloroethane, room temp 1-N-Boc-4-(phenylamino)piperidine chemicalbook.com
2 1-N-Boc-4-(phenylamino)piperidine Trifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM), room temp N-phenylpiperidin-4-amine chemicalbook.com

Precursor for Advanced Organic Building Blocks and Ligands

This compound is not only an intermediate but also a direct precursor to more advanced organic building blocks and ligands. smolecule.comchemdad.com As a building block, it provides a pre-formed phenylamino-piperidine core that can be further elaborated. This is particularly valuable in the synthesis of molecules designed to interact with specific biological targets.

A significant example of its use as a precursor is in the synthesis of inhibitors for Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the bacterium's survival. The compound's structure is also central to research on opioid receptor interactions and drug design, where it serves as a reference standard and a key component in the synthesis of opioid analogs. smolecule.com The ability to create a wide variety of derivatives from this single precursor underscores its importance in synthetic and medicinal chemistry.

Examination of Reaction Pathways where N-phenylpiperidin-4-amine Acts as an Intermediate

N-phenylpiperidin-4-amine is a well-established intermediate in several key synthetic pathways. smolecule.comchemdad.com In these reaction sequences, it is formed in one step and consumed in the next to produce the target molecule.

One of the most notable examples is the "Gupta method" for the synthesis of fentanyl and its analogues. federalregister.govfederalregister.gov In this pathway, N-phenylpiperidin-4-amine (often referred to as 4-anilinopiperidine) serves as the key precursor. federalregister.govfederalregister.gov It functions as an alternative to N-phenethyl-4-piperidone (NPP) in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl. federalregister.govfederalregister.gov The resulting ANPP is then subjected to a final chemical reaction to complete the synthesis. federalregister.gov

The general reaction scheme described by ChemicalBook also clearly positions N-phenylpiperidin-4-amine as an intermediate (compound 6 in their scheme). chemicalbook.com After its formation from the deprotection of 1-N-Boc-4-(phenylamino)piperidine, it is immediately used in a subsequent reaction with isocyanates or isothiocyanates to produce a series of 4-anilinopiperidine derivatives. chemicalbook.com These pathways demonstrate the compound's critical role as a transient species that enables the efficient construction of more complex target molecules.

Table 2: Key Reaction Pathways Featuring N-phenylpiperidin-4-amine as an Intermediate

Pathway Name Preceding Step Role of N-phenylpiperidin-4-amine Subsequent Step Final Product Class Reference
Gupta Method Synthesis from earlier precursors Key intermediate (4-anilinopiperidine) Reaction to form ANPP Fentanyl and analogues federalregister.govfederalregister.gov

Exploration of N Phenylpiperidin 4 Amine Dihydrochloride in Non Pharmacological Chemical Applications

Potential in Material Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

Direct research employing N-phenylpiperidin-4-amine dihydrochloride (B599025) in material science is not extensively documented in publicly available literature. However, its molecular structure suggests potential avenues for exploration in polymer chemistry. The presence of two distinct amine groups—a secondary aniline (B41778) and a secondary piperidine (B6355638) nitrogen—provides reactive sites for polymerization reactions.

Theoretically, it could serve as a monomer or a building block in the synthesis of novel polymers. For instance, the amine groups can react with compounds containing multiple functional groups like acyl chlorides or epoxides to form polyamides or epoxy resins, respectively. The rigid phenyl group and the flexible piperidine ring could impart unique thermal and mechanical properties to the resulting polymers.

In the realm of supramolecular chemistry, the hydrogen bond donor capabilities of the amine groups and the potential for pi-pi stacking interactions from the phenyl ring could be exploited. These non-covalent interactions are fundamental to the formation of self-assembling systems, such as gels, liquid crystals, or other ordered nanostructures. The dihydrochloride form enhances water solubility, which could be advantageous for studying its self-assembly in aqueous environments. smolecule.com

Use as a Ligand or Catalyst in Organic Transformations

While N-phenylpiperidin-4-amine is recognized as a synthetic building block, its specific application as a ligand or catalyst is not well-established. analystcase.com Nevertheless, the structure contains nitrogen atoms with lone pairs of electrons, which are characteristic features of ligands in coordination chemistry and organocatalysts.

The nitrogen atoms in the piperidine and aniline moieties can coordinate with metal centers, suggesting its potential as a bidentate or monodentate ligand in catalysis. For example, piperidine and aniline derivatives are known to form stable complexes with transition metals like palladium, rhodium, and ruthenium, which are active catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. The specific steric and electronic properties conferred by the N-phenylpiperidin-4-amine scaffold could modulate the reactivity and selectivity of a metallic catalyst. Research on other N-aryl amine derivatives has demonstrated their successful application in palladium-catalyzed amination reactions, indicating a plausible role for structurally similar compounds. mdpi.com

Application in Analytical Reagents or Chemical Sensor Development

The most prominent application of N-phenylpiperidin-4-amine dihydrochloride in an analytical context is its use as an analytical reference standard. caymanchem.com It is specifically used to identify and quantify the compound as an impurity in the synthesis of fentanyl and its analogs. smolecule.comcaymanchem.com

Beyond its role as a reference material, its structure holds potential for the development of new analytical reagents or chemical sensors. The aniline moiety is known to undergo electrochemical oxidation and can be involved in colorimetric reactions. These properties could be harnessed to design electrochemical or optical sensors. For example, the molecule could be immobilized on an electrode surface to detect specific analytes that interact with the amine or phenyl groups. The nitrogen atoms could also serve as recognition sites for metal ions, potentially forming the basis of a sensor for heavy metal detection.

Role in Coordination Chemistry Research (e.g., Metal-Organic Frameworks)

There is a lack of specific studies detailing the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). However, the field of MOF research frequently utilizes organic ligands containing nitrogen atoms to coordinate with metal ions, forming porous, crystalline structures. Amine-functionalized ligands are of particular interest as they can enhance the affinity of MOFs for certain molecules, such as carbon dioxide. mdpi.com

The structure of N-phenylpiperidin-4-amine, with its two nitrogen atoms, makes it a candidate for a linker or strut in MOF synthesis. The piperidine ring offers a degree of flexibility, while the phenyl group provides rigidity. By coordinating with metal ions, it could potentially form novel coordination polymers or MOFs with unique network topologies and pore environments. The functionalization of MOFs with piperazine, a related cyclic diamine, has been shown to enhance gas storage properties, suggesting that incorporating piperidine-based ligands like N-phenylpiperidin-4-amine could be a viable strategy for developing new functional materials. rsc.org Furthermore, nitrogen-rich ligands are actively researched for creating energetic MOFs, highlighting another potential, albeit speculative, research direction. nih.govmdpi.com

Emerging Research Directions and Future Perspectives on N Phenylpiperidin 4 Amine Dihydrochloride

Innovations in Green and Sustainable Synthetic Methodologies for N-phenylpiperidin-4-amine Dihydrochloride (B599025)

Traditional synthetic routes to piperidine (B6355638) derivatives often involve multi-step processes that may use hazardous reagents or require significant energy input. The future of synthesizing N-phenylpiperidin-4-amine dihydrochloride is increasingly focused on green and sustainable methodologies that prioritize efficiency, safety, and environmental responsibility.

Key areas of innovation include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, reducing solvent waste, purification steps, and reaction time. semanticscholar.org Research into MCRs for highly substituted piperidines often utilizes environmentally benign catalysts, such as sodium lauryl sulfate (B86663) in aqueous media or phenylboronic acid, and can be adapted for the synthesis of the N-phenylpiperidin-4-amine core. semanticscholar.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully immobilized on supports like magnetic nanotubes and used for the synthesis of piperidine derivatives through MCRs. rsc.orgrsc.org Future research could adapt these biocatalytic systems for the asymmetric synthesis of chiral N-phenylpiperidin-4-amine derivatives, offering access to specific stereoisomers. Recent breakthroughs combine biocatalytic C-H oxidation with radical cross-coupling to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few efficient steps. news-medical.netmedhealthreview.com

Nanocatalysis: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and the potential for catalyst recycling. researchgate.netyoutube.com Nanocatalysts, such as amine-functionalized supported bimetallic nanoparticles (e.g., Au-Pd), are being explored for various chemical transformations. wiley.comrsc.org The application of such catalysts to the reductive amination of a suitable piperidone with aniline (B41778) represents a promising green synthetic route.

MethodologyKey PrinciplesPotential Advantages for N-phenylpiperidin-4-amine SynthesisReferences
One-Pot Multi-Component Reactions (MCRs)Combining multiple reactants in a single step; often uses green catalysts (e.g., citric acid, SLS).Reduced waste, shorter reaction times, operational simplicity, avoidance of intermediate purification. semanticscholar.orgmdpi.com
BiocatalysisUse of enzymes (e.g., immobilized lipases) as catalysts.High stereo- and regioselectivity, mild reaction conditions (room temperature, neutral pH), biodegradable catalyst. rsc.orgrsc.orgchemistryviews.org
NanocatalysisUse of nanoparticle-based catalysts (e.g., supported metal NPs).High efficiency and selectivity, catalyst recyclability, reduced use of expensive noble metals. youtube.comwiley.combenthambooks.com

Advanced Computational Modeling for Predictive Chemical Design and Reactivity

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new compounds. For this compound, advanced computational modeling offers several future research opportunities.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of N-phenylpiperidin-4-amine. nih.govrsc.org Such studies can predict sites of reactivity, determine bond dissociation energies, and analyze the impact of substituents on the piperidine ring or the phenyl group. nih.govnih.gov This information is crucial for designing new reactions and understanding reaction mechanisms at a molecular level. researchgate.net

Molecular Docking and Dynamics: For derivatives of N-phenylpiperidin-4-amine designed for biological applications, molecular docking can predict the binding affinity and orientation of the molecule within a target protein's active site. nih.govmdpi.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing insights into the dynamic interactions that govern molecular recognition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structures of a series of N-phenylpiperidin-4-amine derivatives and their activities. nih.govusb.ac.ir These models, often built using machine learning algorithms like artificial neural networks, can predict the activity of novel, unsynthesized compounds, prioritizing synthetic efforts on the most promising candidates. nih.govresearchgate.net

Modeling TechniqueApplication to N-phenylpiperidin-4-aminePredicted OutcomesReferences
Density Functional Theory (DFT)Analysis of electronic structure, geometry, and reaction pathways.Reactivity indices, bond energies, spectroscopic properties (IR, NMR), reaction mechanisms. nih.govrsc.orgresearchgate.net
Molecular DockingPredicting binding modes of derivatives in biological targets.Binding affinity scores, identification of key interacting residues, rational design of new inhibitors. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the molecule and its complexes.Conformational stability, solvent effects, binding free energies, dynamic interaction profiles. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with chemical or biological activity.Predictive models for activity, guidance for lead optimization. usb.ac.ir

Expansion of N-phenylpiperidin-4-amine Reactivity in Unexplored Chemical Spaces

While N-phenylpiperidin-4-amine is a known building block, its full reactive potential remains to be explored. Future research will likely focus on using this scaffold to access novel and complex molecular architectures that are currently difficult to synthesize.

Domino and Cascade Reactions: Designing novel domino reactions starting from N-phenylpiperidin-4-amine or its precursors can lead to the rapid assembly of complex heterocyclic systems in a single, efficient operation. nih.gov Such strategies are highly valuable in diversity-oriented synthesis.

Novel Multi-Component Reactions: Expanding the scope of MCRs beyond the established routes can unlock new chemical space. For example, using N-phenylpiperidin-4-amine as the amine component in novel three- or four-component reactions with different electrophiles and nucleophiles could yield highly functionalized and structurally diverse piperidine derivatives. ajchem-a.com

Photoredox and Electrocatalysis: The application of modern synthetic methods like photoredox and electrocatalysis can enable previously inaccessible transformations. These techniques could be used to functionalize the piperidine ring or the N-phenyl group through C-H activation or cross-coupling reactions under mild conditions, avoiding the need for pre-functionalized starting materials. medhealthreview.com

Integration into Novel Multifunctional Chemical Systems and Devices

The unique structural and electronic properties of the N-phenylpiperidin-4-amine scaffold present opportunities for its integration into advanced materials and devices.

Chemical Sensors: The amine functionality of the piperidine ring and the electronic nature of the N-phenyl group could be exploited in the design of chemical sensors. rsc.org By incorporating this moiety into a polymer matrix or onto a conductive surface, it may be possible to develop potentiometric or colorimetric sensors for detecting specific analytes that can interact with the amine or aromatic system. For instance, paper-based potentiometric sensors have been developed for piperidine determination. rsc.org

Functional Polymers and Materials: Derivatives of N-phenylpiperidin-4-amine could be polymerized or grafted onto material surfaces to create functional materials. For example, incorporating this structure into proton exchange membranes could be explored for applications in high-temperature fuel cells, drawing inspiration from research on other pyridine (B92270) and piperidine-based architectures. acs.org

Supramolecular Assemblies: The N-H and aromatic groups provide sites for hydrogen bonding and π-π stacking, which could be utilized to build complex supramolecular structures. These self-assembled systems could have applications in areas such as molecular recognition, catalysis, or as responsive materials.

Future Opportunities in Advanced Analytical Characterization Techniques

While standard analytical techniques are sufficient for routine characterization, future research will benefit from the application of more advanced and hyphenated methods to gain deeper insights, particularly when dealing with complex mixtures or trace-level impurities.

Hyphenated Chromatographic-Spectroscopic Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is invaluable for impurity profiling. ajrconline.orgijfmr.comajpaonline.com Techniques like LC-MS/MS and LC-NMR can separate and unambiguously identify trace-level impurities or degradation products in a single analysis, which is crucial for quality control. biomedres.ussemanticscholar.org

Chiral Chromatography: Many synthetic routes may produce racemic mixtures. The development of chiral separation methods, such as chiral HPLC, will be essential to isolate and characterize individual enantiomers of N-phenylpiperidin-4-amine derivatives. This is critical as different enantiomers can have vastly different biological activities.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. Advanced techniques like ion mobility-mass spectrometry (IM-MS) could provide additional information on the three-dimensional structure of the molecule and its isomers. chemrxiv.orgchemrxiv.org Furthermore, detailed fragmentation studies by tandem mass spectrometry (MS/MS) can help elucidate the structure of unknown derivatives or metabolites. nih.gov

TechniqueFuture ApplicationAnticipated BenefitReferences
LC-MS/MSComprehensive impurity profiling and metabolite identification.High sensitivity and specificity for detecting and structurally elucidating trace components. ajrconline.orgbiomedres.us
LC-NMRDirect structural elucidation of separated components without isolation.Unambiguous structure determination of novel compounds and impurities in complex mixtures. ijfmr.comajpaonline.com
Chiral HPLCSeparation and analysis of enantiomers of chiral derivatives.Access to enantiomerically pure compounds for stereospecific studies. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS)Separation and characterization of isomers (structural, cis/trans, enantiomers).Provides information on the 3D structure and collisional cross-section (CCS) of ions. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-phenylpiperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of N-phenylpiperidin-4-amine using ethyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Reaction optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >99% purity, as impurities can interfere with downstream biological assays .

Q. How is this compound characterized for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring substitution pattern and phenyl group attachment. Mass spectrometry (MS) verifies molecular weight (C₁₁H₁₈Cl₂N₂, MW 265.2 g/mol) . High-performance liquid chromatography (HPLC) with UV detection (λ = 200 nm) using mixed-mode columns (e.g., Primesep 100) ensures purity, with mobile phases containing water, acetonitrile, and sulfuric acid buffers .

Q. What stability considerations are critical for storing N-phenylpiiperidin-4-amine dihydrochloride in research settings?

  • Methodological Answer : The compound is hygroscopic and requires storage in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis or decomposition. Stability studies indicate degradation under prolonged exposure to light or temperatures >25°C, necessitating periodic HPLC re-analysis to confirm integrity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity for pharmacokinetic studies. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-phenylpiperidin-4-amine derivatives across studies?

  • Methodological Answer : Variability often arises from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Standardizing protocols (e.g., fixed buffer systems, validated cell lines) and cross-referencing with orthogonal assays (e.g., receptor binding vs. functional cAMP assays) can clarify mechanisms. For example, conflicting reports on SSAO enzyme modulation may reflect off-target effects at high concentrations .

Q. What strategies optimize regioselectivity in this compound derivatization for targeted drug discovery?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines) and catalyst selection (e.g., palladium for cross-couplings) enhance regiocontrol. For example, selective N-alkylation can be achieved using bulky electrophiles under phase-transfer conditions, while oxidation with meta-chloroperbenzoic acid (mCPBA) yields N-oxides without ring degradation .

Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : At pH < 3, the dihydrochloride salt undergoes partial dissociation, altering nucleophilicity in substitution reactions. Elevated temperatures (>50°C) accelerate hydrolysis of the piperidine ring in aqueous media, necessitating anhydrous conditions for reactions like sulfonation or acylation .

Q. What are the implications of this compound’s DEA List I classification for experimental design?

  • Methodological Answer : Researchers must adhere to strict inventory tracking and disposal protocols under the Controlled Substances Act. Documentation of quantities used (<10 g/year for non-industrial labs) and secure storage (locked cabinets with access logs) are mandatory. Regulatory compliance impacts synthesis scale and collaboration agreements .

Q. How can computational modeling predict biological targets of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against dopamine or serotonin receptor homology models identifies potential binding pockets. Pharmacophore mapping reveals structural motifs critical for affinity, such as the protonated piperidine nitrogen interacting with conserved aspartate residues in GPCRs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.